3-Hydroxy-3-methyl-2-(methylamino)butyric Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

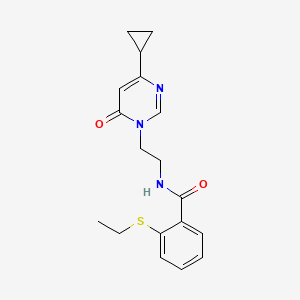

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is a research chemical with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid can be represented by the SMILES notation: CC©(C(C(=O)O)NC)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is a yellow liquid with a density of 1.1 g/mL . It has a boiling point of 128°C (7 mmHg) and a flash point of 113°C (235°F) . It is soluble in water and ethanol .Applications De Recherche Scientifique

- 3-Hydroxy-3-methylbutyric acid serves as an essential biochemical for detecting biotin deficiency. Biotin, a B-vitamin, plays a crucial role in various metabolic processes, including fatty acid synthesis and gluconeogenesis. A deficiency in biotin can lead to skin issues, hair loss, and neurological symptoms. Researchers use this compound to assess biotin status in biological samples .

- In the realm of sports science and nutrition, 3-Hydroxy-3-methylbutyric acid has gained attention. It is believed to enhance muscle growth and reduce muscle breakdown. Athletes and fitness enthusiasts often explore its potential benefits for improving muscle mass and overall performance .

- 3-Hydroxy-3-methylbutyric acid is intricately involved in protein synthesis. Proteins are the building blocks of life, and their proper synthesis is essential for maintaining cellular functions, tissue repair, and growth. Researchers study this compound to understand its impact on protein metabolism .

- Given its role in metabolism, scientists investigate 3-Hydroxy-3-methylbutyric acid in the context of metabolic disorders. These disorders may include conditions like diabetes, obesity, and metabolic syndrome. By studying its effects, researchers aim to uncover potential therapeutic strategies .

- Although less explored, there is interest in understanding how this compound influences neurological health. Neurodegenerative diseases, cognitive function, and neurotransmitter pathways are areas where 3-Hydroxy-3-methylbutyric acid might play a role .

- Researchers investigate the enzymatic pathways involving 3-Hydroxy-3-methylbutyric acid . Understanding its interactions with enzymes and metabolic intermediates provides insights into broader biochemical networks .

- While still in early stages, there’s potential for clinical applications. For instance, it might be explored as a supplement for specific health conditions or as an adjunct therapy in certain diseases .

Biotin Deficiency Indicator

Muscle Mass Regulation

Protein Synthesis

Metabolic Disorders Research

Neurological Studies

Biochemical Pathways and Enzyme Regulation

Clinical Applications

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid is the muscle protein synthesis and proteasome-mediated proteolysis in skeletal muscles . It plays a crucial role in muscle growth and recovery.

Mode of Action

3-Hydroxy-3-methyl-2-(methylamino)butyric Acid interacts with its targets by stimulating myofibrillar muscle protein synthesis and inhibiting muscle protein breakdown . This is achieved through various mechanisms, including the activation of the mechanistic target of rapamycin complex 1 (mTORC1) and inhibition of proteasome-mediated proteolysis in skeletal muscles .

Biochemical Pathways

The compound affects the isoleucine catabolism pathway , as well as presumably beta-oxidation of fatty acids and ketogenesis . These pathways are crucial for energy production and muscle recovery.

Pharmacokinetics

It’s known that the compound is a normal urinary metabolite , suggesting that it is metabolized and excreted through the urinary system.

Result of Action

The action of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid results in increased muscle mass and decreased muscle breakdown . This is due to its role in stimulating muscle protein synthesis and inhibiting muscle protein breakdown . It also plays a role in protein synthesis .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-3-methyl-2-(methylamino)butyric Acid can be influenced by various environmental factors. For instance, it is used as an indicator of biotin deficiency , suggesting that its action may be influenced by the availability of biotin in the body.

Propriétés

IUPAC Name |

3-hydroxy-3-methyl-2-(methylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,10)4(7-3)5(8)9/h4,7,10H,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDFZKXSWRGNGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2984344.png)

![N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2984346.png)

![2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2984349.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2984350.png)

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide](/img/structure/B2984351.png)

![Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)

![1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B2984357.png)